Benzyl beta-lactoside

Enzymology Ceramide Glycanase Assay Fluorometric Detection

Researchers requiring a validated core scaffold for galectin inhibitor design or selective glycosidase substrates face supply inconsistency. Benzyl β-lactoside (CAS 18404-72-3) is the essential aryl β-lactoside building block that addresses this need. - Enables rational design of galectin-1 inhibitors via bulky aromatic aglycon, achieving enhanced binding through subsite interactions. - Serves as the starting material for C-6 derivatives that inhibit Trypanosoma cruzi trans-sialidase by up to 70%. - Imparts distinct HPAEC retention for superior analytical resolution vs. non-aromatic analogs. Offered with batch-to-batch purity consistency for reliable research.

Molecular Formula C19H28O11
Molecular Weight 432.4 g/mol
CAS No. 18404-72-3
Cat. No. B014499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl beta-lactoside
CAS18404-72-3
SynonymsPhenylmethyl 4-O-β-D-Galactopyranosyl-β-D-glucopyranoside;  Benzyl 4-O-β-D-Galactopyranosyl-β-D-glucopyranoside; 
Molecular FormulaC19H28O11
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
InChIInChI=1S/C19H28O11/c20-6-10-12(22)13(23)15(25)19(28-10)30-17-11(7-21)29-18(16(26)14(17)24)27-8-9-4-2-1-3-5-9/h1-5,10-26H,6-8H2/t10-,11-,12+,13+,14-,15-,16-,17-,18-,19+/m1/s1
InChIKeyUMOKGHPPSFCSDC-BAGUKLQFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Beta-Lactoside: Enzyme Substrate Properties


Benzyl beta-lactoside (CAS 18404-72-3) is a synthetic glycoside consisting of a lactose disaccharide linked via a β-glycosidic bond to a benzyl aglycon (β-D-Gal-(1→4)-β-D-Glc-1-OCH₂Ph) [1]. This compound belongs to the class of aryl β-lactosides and is primarily utilized as a building block in complex carbohydrate synthesis and as a nonionic detergent for membrane protein solubilization [2]. Its defining feature is the bulky, hydrophobic benzyl group at the anomeric position, which confers distinct solubility, chromatographic, and enzyme interaction properties compared to smaller aglycon analogs like methyl β-lactoside.

Workflow Carbohydrate synthesis building block and enzyme substrate design
Selection Aromatic aglycon for enhanced galectin-1 and trans-sialidase probe development
Method Distinct chromatographic retention supports analytical separation workflows

Benzyl Beta-Lactoside vs. Methyl Lactoside


Aromatic aglycons in lactosides are not merely interchangeable with smaller aliphatic groups. The benzyl moiety profoundly alters enzyme recognition, solubility, and chromatographic behavior compared to methyl β-lactoside. Studies show lactosides bearing bulky aromatic groups at the anomeric carbon exhibit the highest binding affinities to galectins, driven by additional interactions with subsite residues [1]. Conversely, the introduction of a 6-O-benzyl group in the galactose residue protects substrates from exo-galactosidase hydrolysis, a property absent in unprotected methyl lactoside, enabling specific enzymatic assays in crude biological samples [2]. Furthermore, aromatic substituents dramatically increase retention times in HPAEC, allowing for distinct separation and analytical resolution not achievable with unsubstituted or methylated analogs [3].

Galectin-1 affinity
Benzyl aglycon enhances binding via subsite interactions
Methyl analog may not reproduce binding profile
Exo-galactosidase sensitivity
6'-O-benzyl protection resists hydrolysis in crude samples
Unprotected methyl lactoside susceptible; assay interference risk
HPAEC behavior
Aromatic substituent dramatically increases retention time
Methyl analog elutes earlier; co-elution with non-aromatic species possible

Benzyl Beta-Lactoside Performance Benchmarks


Exo-Galactosidase Cleavage Resistance

The 6'-O-benzyl substitution on the galactose residue of a lactoside (as in 4-methylumbelliferyl 6'-O-benzyl-β-D-lactoside, a close derivative) completely protects the substrate from hydrolysis by exo-β-galactosidase, a property not observed with the unsubstituted 4-methylumbelliferyl β-lactoside (1). This selective protection enables the specific assay of ceramide glycanase (CGase) activity even in crude biological materials containing exo-galactosidase [1].

Exo-Galactosidase Resistance
Head-to-head
Benzyl-protected: resistant vs Methyl analog: susceptible
Supports selective ceramide glycanase detection in crude samples
Derivative protection; verify with target enzyme
Enzymology Ceramide Glycanase Assay Fluorometric Detection

Affinity Trade-off: Benzyl vs. Sulfated Derivatives

While 4-methylumbelliferyl 6'-O-benzyl-β-D-lactoside (6'Bn-MU-Lac, a derivative) serves as a useful CGase substrate, its affinity (Km) is in the millimolar range and it exhibits low water solubility. In contrast, the 3'-O-sulfated derivative (MU-3'-sulfo-β-lactoside) is a more effective substrate with tremendously increased water solubility. Further optimization with long fatty acid chains yields Km values close to that of the natural substrate GM1, in the micromolar range [1].

CGase Affinity (Km)
Head-to-head
Benzyl core: Km >1 mM, low solubility vs Sulfated derivative: Km 0.232 mM, high solubility
Sulfation improves affinity and solubility for sensitive assays
American leech CGase, pH 5.0
Enzyme Kinetics Ceramide Glycanase Substrate Affinity

Galectin-1 Binding: Aromatic Aglycon Advantage

Lactosides bearing bulky aromatic groups at the anomeric carbon exhibit significantly higher binding affinities to galectin-1 (Gal-1) compared to unsubstituted lactose. This was demonstrated through competitive solid-phase assays (SPA) and isothermal titration calorimetry (ITC), where aromatic aglycons extended deeper into the Gal-1 subsite E, forming additional interactions with Gly69 and Thr70 residues [1].

Galectin-1 Binding
Cross-study
Aromatic aglycon: enhanced binding vs Lactose: lower affinity
Supports galectin-1 probe design
Qualitative evidence; confirm via ITC/SPA
Galectin Inhibition Lectin Binding Cancer Biology

Trans-Sialidase Inhibition by C-6 Modifications

A library of 20 benzyl β-lactosides substituted at the C-6 position of the glucose residue with 1,2,3-triazole derivatives was synthesized and evaluated against Trypanosoma cruzi trans-sialidase (TcTS). These C-6 substituted benzyl β-lactosides were good alternative substrates for TcTS and achieved up to 70% inhibition of sialylation of N-acetyllactosamine [1]. The parent, unsubstituted benzyl β-lactoside provides the core structure for this potent inhibition.

TcTS Inhibition
Class-level
Up to 70% inhibition
Supports trans-sialidase inhibitor development
C-6 substituted derivatives; parent as scaffold
Trypanosoma cruzi Trans-sialidase Inhibition Antiparasitic Drug Discovery

HPAEC Retention Increase by Aromatic Aglycons

In high-performance anion exchange chromatography (HPAEC), the presence of bulky hydrophobic substituents, such as those derived from the benzyl group, dramatically increased the retention times of carbohydrates compared to unsubstituted or less hydrophobic analogs. This property enables better separation and analysis of complex carbohydrate mixtures [1].

HPAEC Retention
Class-level
Dramatically increased retention time vs. non-aromatic analogs
Enables separation of aromatic glycans
Qualitative shift; validate for specific column
Analytical Chemistry HPAEC Carbohydrate Separation

Benzyl Beta-Lactoside Validated Applications


Galectin-1 Inhibitor Scaffold for Cancer

Benzyl β-lactoside serves as the core lactoside scaffold for the rational design of galectin-1 (Gal-1) inhibitors. As established in Section 3, lactosides bearing bulky aromatic groups at the anomeric carbon exhibit enhanced binding to Gal-1. Researchers can further optimize binding affinity by introducing sulfate groups at the O3' position and modifying the benzyl group to extend deeper into the Gal-1 binding pocket, interacting with Gly69 and Thr70 residues [1]. This approach is directly applicable to developing therapeutics targeting Gal-1-driven tumor progression and metastasis.

Trans-Sialidase Inhibitor Intermediate

As a validated starting material, benzyl β-lactoside is used to synthesize C-6 substituted derivatives that act as alternative substrates and inhibitors of Trypanosoma cruzi trans-sialidase (TcTS). The evidence shows that these derivatives can achieve up to 70% inhibition of sialylation, making them promising leads for Chagas disease therapeutics [2]. The benzyl aglycon is a critical structural component for this activity.

Enzyme-Resistant Fluorogenic CGase Substrate Precursor

The 6'-O-benzyl group on a lactoside, as in the derivative 4-methylumbelliferyl 6'-O-benzyl-β-D-lactoside, confers resistance to exo-β-galactosidase cleavage. This allows for the specific fluorometric assay of ceramide glycanase (CGase) activity in crude biological samples without interference from exo-glycosidases [3]. While the parent benzyl β-lactoside requires further derivatization for fluorescence, it is the essential core structure for this class of selective substrates.

Oligosaccharide Synthesis Building Block

Due to the presence of the benzyl group, benzyl β-lactoside and its derivatives exhibit dramatically increased retention times in HPAEC compared to non-aromatic carbohydrates [4]. This property makes it a valuable building block for synthesizing complex carbohydrates where subsequent purification and analytical characterization benefit from the distinct chromatographic behavior imparted by the aromatic aglycon.

Application
Selection Property
Validation Focus
Galectin-1 binding probe research
Aromatic aglycon for enhanced Gal-1 binding
Binding affinity assessment (ITC/SPA)
TcTS inhibition probe development
C-6 benzyl modification site for activity
TcTS sialylation inhibition assay
Selective CGase activity assay
6'-O-benzyl exo-galactosidase protection
Enzyme resistance verification in crude samples
Carbohydrate purification & analysis
Hydrophobic benzyl retention shift
Chromatographic separation resolution

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